

Initial safety and toxicology profile of ABBV-4083

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABBV-4083	
Cat. No.:	B3324188	Get Quote

An in-depth analysis of the initial safety and toxicology profile of **ABBV-4083**, a novel antifilarial agent, reveals a generally favorable preclinical and early clinical profile. Developed as a potent analog of Tylosin A, **ABBV-4083** targets the symbiotic bacterium Wolbachia, which is crucial for the survival and reproduction of filarial worms responsible for onchocerciasis and lymphatic filariasis.[1][2] This indirect mechanism of action, which leads to the sterilization of adult worms and a gradual reduction in microfilariae, is considered a key advantage in minimizing adverse reactions associated with rapid parasite death.[1]

Preclinical Safety and Toxicology

Comprehensive preclinical evaluations of **ABBV-4083** were conducted in various animal models to establish its safety profile prior to human trials. These studies included general and reproductive toxicity assessments under Good Laboratory Practice (GLP) conditions.

General Toxicology:

Toxicology studies in rats and dogs demonstrated a good safety margin for **ABBV-4083**.[3] Notably, no adverse effects were observed in these species at a dose of 50 mg/kg, which achieved plasma concentrations more than ten times the efficacious concentration.[3] The dog was identified as the most sensitive species, with a no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day.

Cardiovascular Safety:

Dedicated cardiovascular studies in dogs revealed no adverse effects of **ABBV-4083**, further supporting its preclinical safety.



Reproductive Toxicology:

The safety of **ABBV-4083** was assessed in 28-day reproductive toxicity studies, which were part of the extensive preclinical data package prepared for first-in-human studies.

Clinical Safety: Phase I Studies

The initial clinical evaluation of **ABBV-4083**, also known as flubentylosin, was conducted in a first-in-human Phase I study involving healthy adult volunteers. This study aimed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.

A total of 78 healthy adults were administered flubentylosin across different dosing cohorts. The study design included single ascending doses (40, 100, 200, 400, or 1000 mg), multiple ascending daily doses (100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days), and a food-effect component.

The maximum tolerated dose was established as 400 mg administered for 14 days. The most commonly reported adverse events were mild and included nausea (10%) and headache (8%). A key finding was the observation of reversible and asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at Grade 2 or Grade 4 in two subjects who received a single 1000 mg dose. Importantly, these liver enzyme elevations were not accompanied by an increase in bilirubin. No serious adverse events related to the treatment were reported during the Phase I trial.

Despite the promising safety profile, the development of flubentylosin was discontinued due to unfavorable efficacy results in a subsequent Phase II clinical study.

Data Summary

Table 1: Preclinical Toxicology Summary of ABBV-4083



Species	Study Type	Key Findings	Reference
Rat	General Toxicology	No adverse effects at 50 mg/kg	
Dog	General Toxicology	No adverse effects at 50 mg/kg; NOAEL of 15 mg/kg/day	
Dog	Cardiovascular	No adverse effects	•
Rat, Dog	Reproductive Toxicology	28-day GLP studies conducted	-

Table 2: Summary of Adverse Events in Phase I Clinical

Trial of ABBV-4083

Adverse Event	Frequency	Dose Group	Severity	Reference
Nausea	10% (8/78 subjects)	Various	Mild	
Headache	8% (6/78 subjects)	Various	Mild	
ALT/AST Elevation	2 subjects	1000 mg single dose	Grade 2 or 4, asymptomatic, reversible	_

Experimental Protocols

Preclinical Toxicology Studies:

Detailed protocols for the GLP toxicology studies are not publicly available. However, based on standard practices, these studies would have involved daily administration of **ABBV-4083** to rats and dogs for at least 28 days. Key parameters monitored would have included:

- Clinical Observations: Daily checks for any signs of toxicity.
- Body Weight and Food Consumption: Measured regularly.



- Hematology and Clinical Chemistry: Blood samples collected at specified intervals to assess various parameters.
- Organ Weights: Major organs weighed at necropsy.
- Histopathology: Microscopic examination of tissues from major organs.

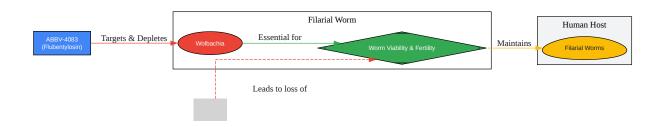
Phase I Clinical Trial Protocol:

The Phase I study was a randomized, placebo-controlled, double-blind trial in healthy adult volunteers. The protocol consisted of three parts:

- Single Ascending Dose (SAD): Subjects received a single oral dose of ABBV-4083 or
 placebo and were monitored for safety and pharmacokinetics. Doses were escalated in
 subsequent cohorts based on safety data from the previous cohort.
- Food Effect: The impact of a high-fat meal on the pharmacokinetics of a single dose of ABBV-4083 was evaluated.
- Multiple Ascending Dose (MAD): Subjects received daily oral doses of ABBV-4083 or placebo for 7 or 14 days to assess the safety and pharmacokinetics of repeated administration.

Visualizations

ABBV-4083 Mechanism of Action

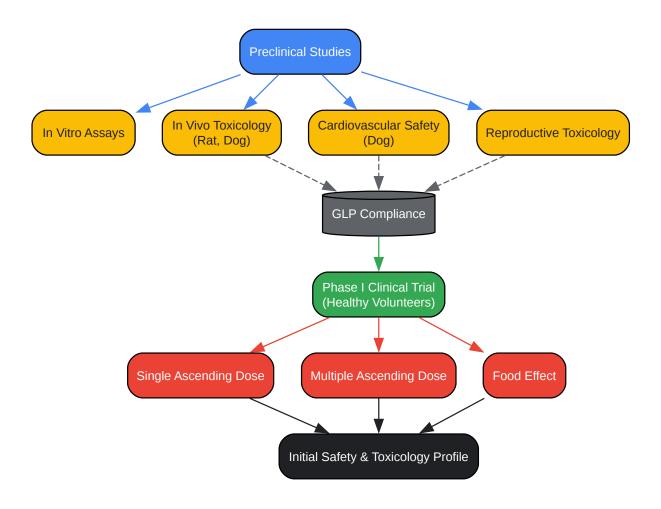




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Caption: Mechanism of action of ABBV-4083 targeting Wolbachia.

Preclinical to Clinical Safety Evaluation Workflow



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Caption: Workflow of **ABBV-4083** safety and toxicology evaluation.

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References

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- 2. Discovery of ABBV-4083, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Initial safety and toxicology profile of ABBV-4083].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3324188#initial-safety-and-toxicology-profile-of-abbv-4083]

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